molecular formula C14H16N2O2 B13650509 Tert-butyl 3-aminoisoquinoline-4-carboxylate

Tert-butyl 3-aminoisoquinoline-4-carboxylate

Cat. No.: B13650509
M. Wt: 244.29 g/mol
InChI Key: GGCUMQRZOCWCOY-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminoisoquinoline-4-carboxylate is a heterocyclic organic compound characterized by an isoquinoline backbone substituted with an amino group at the 3-position and a tert-butyl carboxylate ester at the 4-position. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic processes, while the amino group provides a reactive site for further functionalization (e.g., coupling reactions or derivatization) .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl 3-aminoisoquinoline-4-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)11-10-7-5-4-6-9(10)8-16-12(11)15/h4-8H,1-3H3,(H2,15,16)

InChI Key

GGCUMQRZOCWCOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminoisoquinoline-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroisoquinoline.

    Reduction: The nitro group is reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Carboxylation: The protected aminoisoquinoline is then carboxylated using carbon dioxide in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for tert-butyl 3-aminoisoquinoline-4-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminoisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used.

Major Products Formed

    Oxidation: Formation of nitroso or nitroisoquinoline derivatives.

    Reduction: Formation of isoquinoline alcohols.

    Substitution: Formation of various alkyl or aryl isoquinoline derivatives.

Scientific Research Applications

Tert-butyl 3-aminoisoquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminoisoquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include tert-butyl carboxylates with heterocyclic amine substituents. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Tert-butyl 3-aminoisoquinoline-4-carboxylate C₁₄H₁₆N₂O₂ (estimated) ~244.3 (estimated) Isoquinoline, amino, tert-butyl ester Pharmaceutical intermediates
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Pyrrolidine, hydroxymethyl, methoxyphenyl Lab-scale chemical R&D

Key Observations :

  • Molecular Weight: The target compound’s lower molecular weight (~244.3 vs.
  • Reactivity: The amino group in the isoquinoline derivative increases nucleophilicity compared to the hydroxymethyl group in the pyrrolidine analog, enabling diverse coupling reactions.
  • Stability: Both compounds benefit from tert-butyl ester protection, but the rigid isoquinoline backbone may reduce conformational flexibility, impacting interaction with biological targets.

Physicochemical Properties

  • The amino group may improve water solubility slightly compared to methoxyphenyl-substituted analogs .
  • Stability : The tert-butyl ester in both compounds resists hydrolysis under basic conditions, a critical feature for storage and reaction compatibility.

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